molecular formula C21H21FN2O4S B028149 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid CAS No. 627865-18-3

2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid

Cat. No.: B028149
CAS No.: 627865-18-3
M. Wt: 416.5 g/mol
InChI Key: IFYRREHFPGQJQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10471 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrahydrocarbazole core, followed by the introduction of the sulfonylmethylamino group and the acetic acid moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The final product is obtained as a crystalline solid with a purity of over 95% .

Industrial Production Methods

While specific industrial production methods for CAY10471 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing efficient purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

CAY10471 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the sulfonylmethylamino group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the molecule.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce certain functional groups.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfonylmethylamino group can yield sulfonic acids, while reduction can lead to the formation of amines.

Properties

CAS No.

627865-18-3

Molecular Formula

C21H21FN2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)sulfonylmethylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid

InChI

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)13-23-15-7-10-20-18(11-15)17-3-1-2-4-19(17)24(20)12-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)

InChI Key

IFYRREHFPGQJQR-UHFFFAOYSA-N

SMILES

CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CC2=C(CC1NCS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CC(=O)O

Synonyms

CAY 10471
CAY-10471
CAY10471

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 2
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 3
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 4
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid

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